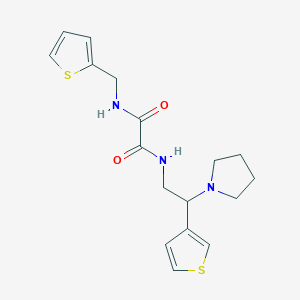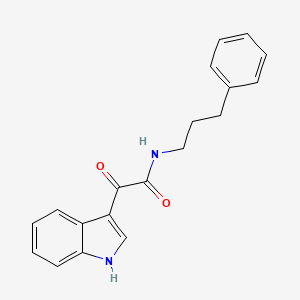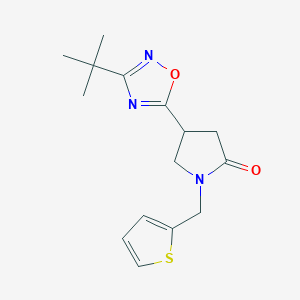
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one, also known as TBOA, is a chemical compound that has garnered a lot of attention in the scientific community due to its potential applications in various fields. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain.
科学的研究の応用
Antitumor Activity
The compound's analogs, synthesized starting from a related chemical structure, have shown promising antitumor activity towards a panel of 11 cell lines in vitro. Compound 7, closely related to the specified chemical, exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM, indicating its potential as a therapeutic agent in cancer treatment (Maftei et al., 2013).
Metabolic Stability and Pharmacokinetics
Another study investigated the in vitro metabolism of a compound closely related to 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one, focusing on its enzymatic C-Demethylation in rat liver microsomes. This research provides insights into the compound's metabolic pathways, stability, and potential pharmacokinetic properties (Yoo et al., 2008).
Synthesis and Structural Analysis for Antitumor Evaluation
A further study on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds similar to the one of interest, demonstrated the importance of structural modifications for enhancing antitumor activity. This research contributes to understanding how structural changes can influence the biological activity of such compounds, with one derivative showing significant potency against a panel of cell lines (Maftei et al., 2016).
Hole-Blocking Material in Organic Light-Emitting Diodes (OLEDs)
The compound's structural motif has been explored for applications in OLED technology. A study focused on synthesizing and structuring a bis(1,3,4-oxadiazole) system, similar in structure to the compound of interest, for use as an electron-injection/hole-blocking layer in LEDs. This research demonstrates the potential utility of such compounds in enhancing the efficiency of OLEDs (Wang et al., 2001).
Synthesis and Antimicrobial Activities
The synthesis of new 1,2,4-triazoles starting from related chemical structures has shown significant antimicrobial activity. This suggests that compounds with a similar oxadiazole structure could have potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Prediction of Biological Activity
Research into the one-pot condensation of certain acids to form novel bicyclic systems related to this compound has led to predictions about their biological activity. Such studies are crucial for understanding the potential therapeutic applications of these compounds (Kharchenko et al., 2008).
特性
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)14-16-13(20-17-14)10-7-12(19)18(8-10)9-11-5-4-6-21-11/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNWJBATMFFXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

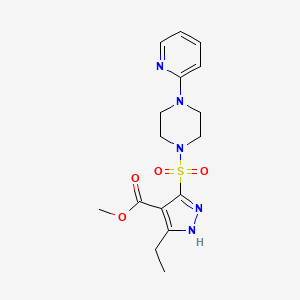
![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)
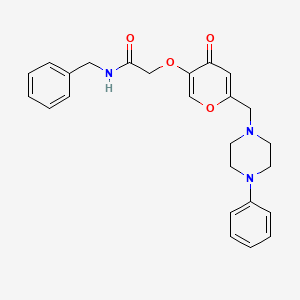
![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)


![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)
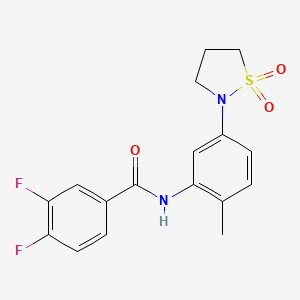
![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)
